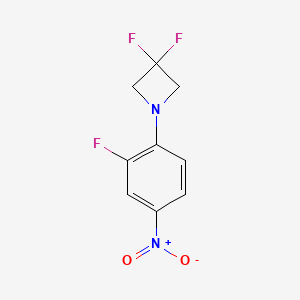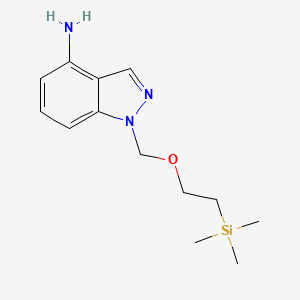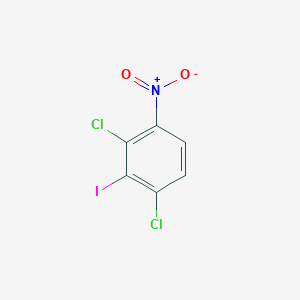
トリメトキシ(3-(4-ニトロフェノキシ)プロピル)シラン
概要
説明
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is an organosilicon compound with the molecular formula C12H19NO6Si. This compound is a silane derivative, specifically an alkoxysilane with a propyl chain and a nitrophenoxy substituent. It is used in various applications due to its unique chemical properties, including its ability to act as a coupling agent and its reactivity in forming siloxane bonds.
科学的研究の応用
Trimethoxy(3-(4-nitrophenoxy)propyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their properties.
作用機序
Target of Action
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is an organosilicon compound that is commonly used as a basic raw material for the preparation of silicone materials . The primary targets of this compound are surfaces that require silanization, such as quartz substrates .
Mode of Action
The mode of action of Trimethoxy(3-(4-nitrophenoxy)propyl)silane involves its interaction with the target surfaces. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . This allows it to be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
The biochemical pathways affected by Trimethoxy(3-(4-nitrophenoxy)propyl)silane are primarily related to the production of silicone materials . The compound can participate in various reactions, leading to the manufacture of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The result of the action of Trimethoxy(3-(4-nitrophenoxy)propyl)silane is the creation of silicone materials and other products. For example, it can be used to manufacture certain organic coupling agents, like adhesion promoters . It can also be used to prepare silica nanoparticles and modify quartz substrates .
Action Environment
The action of Trimethoxy(3-(4-nitrophenoxy)propyl)silane can be influenced by environmental factors. For instance, its solubility in water may affect its interaction with surfaces in aqueous environments. Additionally, its vapor pressure could impact its stability and efficacy in different atmospheric conditions.
生化学分析
Biochemical Properties
Trimethoxy(3-(4-nitrophenoxy)propyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the immobilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its silane group, which can form covalent bonds with hydroxyl groups on surfaces . This interaction is crucial for the immobilization of enzymes and proteins on various substrates, enhancing their stability and activity. For example, it can be used to modify quartz substrates for the preparation of gold dimers by aggregating gold nanospheres .
Cellular Effects
Trimethoxy(3-(4-nitrophenoxy)propyl)silane affects various types of cells and cellular processes. It influences cell function by modifying the surface properties of cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with cell surface proteins can alter the cell’s interaction with its environment, potentially affecting processes such as cell adhesion, migration, and proliferation.
Molecular Mechanism
The molecular mechanism of Trimethoxy(3-(4-nitrophenoxy)propyl)silane involves its ability to form covalent bonds with biomolecules. This compound can bind to hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation . Additionally, it can induce changes in gene expression by modifying the surface properties of cells, which can affect the binding of transcription factors and other regulatory proteins to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethoxy(3-(4-nitrophenoxy)propyl)silane can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the silane absorption peak disappears and shifts of the hydroxyl group bonds into amide bonds over time . This indicates that the compound undergoes chemical changes that can affect its long-term stability and activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression being noted .
Dosage Effects in Animal Models
The effects of Trimethoxy(3-(4-nitrophenoxy)propyl)silane vary with different dosages in animal models. At lower doses, the compound can enhance the stability and activity of enzymes and proteins, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects. Toxicity studies have shown that high doses can lead to adverse effects on cellular function and overall health .
Metabolic Pathways
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in the hydrolysis of silane groups . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can also impact the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, Trimethoxy(3-(4-nitrophenoxy)propyl)silane is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form covalent bonds with cell surface proteins can also influence its transport and distribution within tissues .
Subcellular Localization
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is localized within specific subcellular compartments, where it can exert its effects on cellular function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and enzymes within these compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-(4-nitrophenoxy)propyl)silane typically involves the reaction of 3-(4-nitrophenoxy)propyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include a solvent such as toluene or chlorobenzene and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: 3-(4-nitrophenoxy)propyl alcohol and trimethoxysilane.
Catalyst: Acidic or basic catalyst to promote the reaction.
Solvent: Toluene or chlorobenzene.
Conditions: Heating to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of Trimethoxy(3-(4-nitrophenoxy)propyl)silane may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of a fixed bed reactor with a silicon powder-nano-copper catalyst mixture is also common. This method is suitable for large-scale production due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
Trimethoxy(3-(4-nitrophenoxy)propyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can condense to form siloxane bonds.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions with various nucleophiles.
類似化合物との比較
Similar Compounds
Trimethoxysilane: A simpler silane compound with similar hydrolysis and condensation properties.
3-(Trimethoxysilyl)propyl methacrylate: Another silane derivative with a methacrylate group, used in polymer chemistry.
3-(Glycidoloxy propyl) trimethoxy silane: A silane compound with a glycidoloxy group, used in surface modification.
Uniqueness
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is unique due to the presence of the nitrophenoxy group, which provides additional reactivity and functionality compared to other silane compounds. This makes it particularly useful in applications requiring specific chemical modifications and enhanced adhesion properties.
特性
IUPAC Name |
trimethoxy-[3-(4-nitrophenoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGDLUQBZRTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743582 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55339-45-2 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)





![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)




